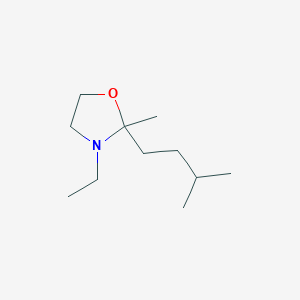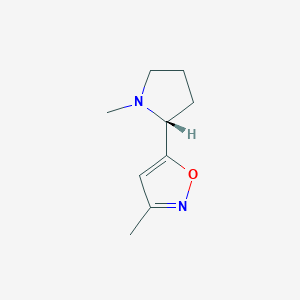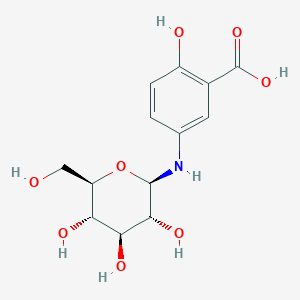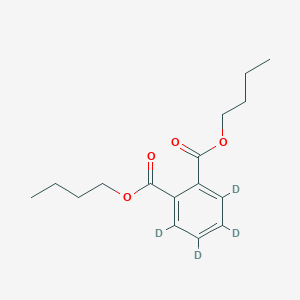
1-Boc-4-(6-Chlor-5-nitro-4-pyrimidinyl)piperazin
Übersicht
Beschreibung
The compound "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their associated bioactivities. For instance, bis(heteroaryl)piperazines (BHAPs) have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, suggesting that related piperazine derivatives could have significant therapeutic applications .
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in the search for new pharmacological agents. The papers describe various methods for synthesizing piperazine derivatives, such as the reaction of chloro nitrogen heterocycles with an excess of 1-(2-pyrimidinyl)piperazine , and the synthesis of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine . These methods could potentially be adapted for the synthesis of "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine," although the specific details would depend on the reactivity of the substituents and the conditions employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The papers suggest that modifications to the pyrimidine and piperazine rings can significantly affect the potency and selectivity of these compounds . The presence of a nitro group and a chlorine atom on the pyrimidine ring, as in the compound of interest, could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and bioactivity. For example, the reaction of piperazine derivatives with nucleophilic reagents to form dialkylamino derivatives has been demonstrated . This type of reactivity could be relevant for further modifications of "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine" to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are important for their development as pharmaceutical agents. The papers do not provide specific data on the compound of interest, but they do highlight the importance of these properties in the selection of compounds for clinical investigations . The presence of substituents like the Boc group (tert-butoxycarbonyl) could affect the compound's solubility and stability, which are critical factors in drug formulation.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Synthese
Diese Verbindung wird in der pharmazeutischen Industrie hauptsächlich als Baustein für die Synthese komplexerer Moleküle verwendet. Seine reaktive Nitrogruppe und die schützende Boc-Gruppe machen es zu einem vielseitigen Zwischenprodukt bei der Herstellung verschiedener Medikamentenkandidaten, insbesondere solcher, die auf neurologische Erkrankungen abzielen .
Materialwissenschaft
In der Materialwissenschaft ermöglicht die einzigartige Struktur der Verbindung die Entwicklung neuartiger polymerer Materialien. Forscher können es in Polymere einbauen, um deren Eigenschaften zu verbessern, z. B. die Erhöhung der thermischen Stabilität oder die Modifizierung der elektrischen Leitfähigkeit .
Chemische Synthese
Die Verbindung dient als Schlüsselreagenz in der chemischen Synthese, insbesondere bei der Bildung von heterocyclischen Verbindungen. Diese Heterocyclen sind entscheidend für die Entwicklung neuer Chemikalien mit potentiellen Anwendungen in Farbstoffen, Pigmenten und organischen Leuchtdioden (OLEDs) .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in verschiedenen analytischen Techniken verwendet werden, einschließlich Massenspektrometrie und Chromatographie, um andere Substanzen zu identifizieren oder zu quantifizieren .
Biologische Studien
Die Fähigkeit der Verbindung, aufgrund ihres Piperazin-Anteils biologische Membranen zu durchqueren, macht sie nützlich für die Untersuchung der Zellpermeabilität und Transportmechanismen. Sie kann als Modellverbindung dienen, um zu verstehen, wie Medikamente im Körper aufgenommen und verteilt werden .
Landwirtschaftliche Forschung
Im Bereich der Landwirtschaft könnten Forschungen an Derivaten dieser Verbindung zur Entwicklung neuer Pestizide oder Herbizide führen. Ihre strukturellen Merkmale ermöglichen die Erforschung bioaktiver Moleküle, die Schädlinge selektiv bekämpfen können, ohne die Pflanzen zu schädigen .
Umweltwissenschaften
Umweltwissenschaftler können diese Verbindung verwenden, um den Abbau von Nitroaromaten in der Umwelt zu untersuchen. Das Verständnis ihres Abbaus kann helfen, die Umweltauswirkungen ähnlicher Strukturen zu beurteilen .
Computerchemie
Schließlich kann die Struktur der Verbindung in der Computerchemie verwendet werden, um Interaktionen mit biologischen Zielmolekülen zu modellieren. Simulationen und Molekül-Docking-Studien können vorhersagen, wie die Verbindung oder ihre Derivate mit Enzymen oder Rezeptoren interagieren könnten .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


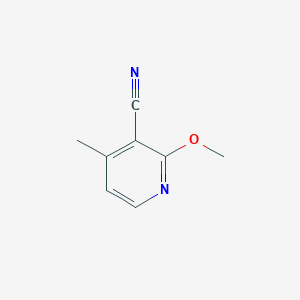
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
